molecular formula C10H11N3O3 B13213081 4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid

4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B13213081
M. Wt: 221.21 g/mol
InChI Key: VHGBPWGKOSEFHA-UHFFFAOYSA-N
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Description

4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which is then further reacted with 2-chloronicotinic acid under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the carboxylic acid to an acid chloride, followed by reaction with amines or alcohols.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Esters, amides, or other derivatives.

Scientific Research Applications

4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.

    4-Methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.

Uniqueness

4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

4-ethyl-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-2-13-5-8(14)12-7-3-6(10(15)16)4-11-9(7)13/h3-4H,2,5H2,1H3,(H,12,14)(H,15,16)

InChI Key

VHGBPWGKOSEFHA-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC2=C1N=CC(=C2)C(=O)O

Origin of Product

United States

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